molecular formula C16H14Br2O B12789586 3-Bromo-2-(bromomethyl)-1,3-diphenylpropan-1-one CAS No. 14181-93-2

3-Bromo-2-(bromomethyl)-1,3-diphenylpropan-1-one

Cat. No.: B12789586
CAS No.: 14181-93-2
M. Wt: 382.09 g/mol
InChI Key: KUFJRYXCKFQGHE-UHFFFAOYSA-N
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Description

3-Bromo-2-(bromomethyl)-1,3-diphenylpropan-1-one is an organic compound with the molecular formula C16H14Br2O It is a brominated derivative of diphenylpropanone, characterized by the presence of two bromine atoms attached to the propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(bromomethyl)-1,3-diphenylpropan-1-one typically involves the bromination of 1,3-diphenylpropan-1-one. One common method is the bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(bromomethyl)-1,3-diphenylpropan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or hydrocarbon derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Reduction: Formation of alcohols or hydrocarbons.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

3-Bromo-2-(bromomethyl)-1,3-diphenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(bromomethyl)-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The bromine atoms can participate in electrophilic reactions, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-(bromomethyl)propionic acid: Another brominated compound with similar reactivity but different structural features.

    1,3-Diphenylpropan-1-one: The non-brominated parent compound, used as a starting material for the synthesis of brominated derivatives.

    3-Bromo-2-(chloromethyl)-1,3-diphenylpropan-1-one: A chlorinated analog with similar chemical properties.

Uniqueness

3-Bromo-2-(bromomethyl)-1,3-diphenylpropan-1-one is unique due to the presence of two bromine atoms, which enhance its reactivity and potential for diverse chemical transformations. This compound’s ability to undergo various substitution, reduction, and oxidation reactions makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

14181-93-2

Molecular Formula

C16H14Br2O

Molecular Weight

382.09 g/mol

IUPAC Name

3-bromo-2-(bromomethyl)-1,3-diphenylpropan-1-one

InChI

InChI=1S/C16H14Br2O/c17-11-14(15(18)12-7-3-1-4-8-12)16(19)13-9-5-2-6-10-13/h1-10,14-15H,11H2

InChI Key

KUFJRYXCKFQGHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(CBr)C(=O)C2=CC=CC=C2)Br

Origin of Product

United States

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